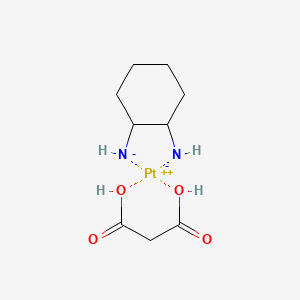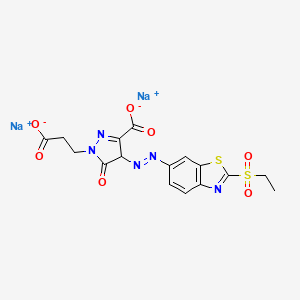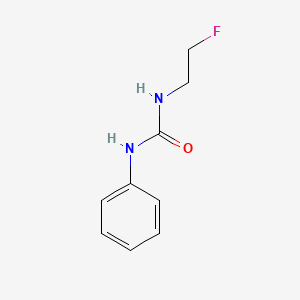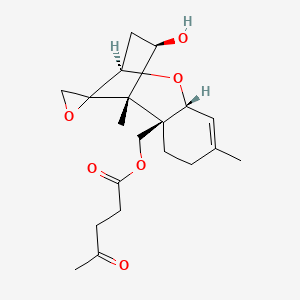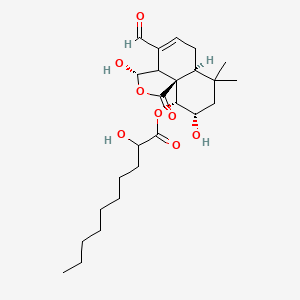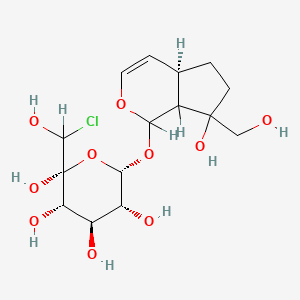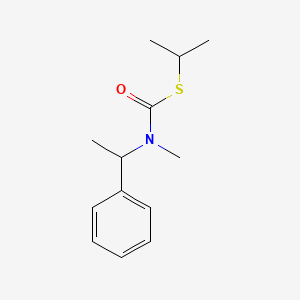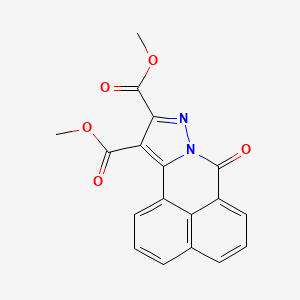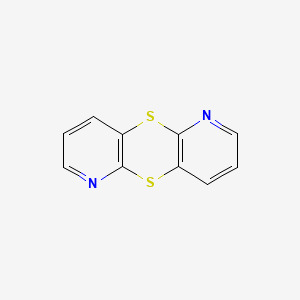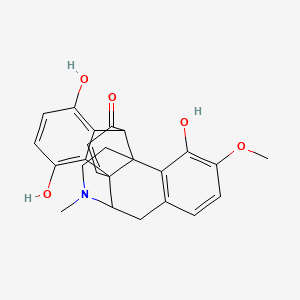
Flavothebanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavothebanone is a polyphenolic compound belonging to the flavonoid family. Flavonoids are naturally occurring compounds found in various fruits, vegetables, and other plant-based foods. They are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavothebanone can be synthesized through various chemical reactions involving the cyclization of chalcones. The most common method involves the oxidative cyclization of o-hydroxychalcones under acidic conditions. This reaction typically requires a catalyst such as ferric chloride or iodine and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of flavonoids like this compound often involves the use of natural deep eutectic solvents (NADES) for extraction from plant materials. This method is environmentally friendly and efficient, allowing for high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Flavothebanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which have different biological activities.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, dihydroflavonoids, and various substituted derivatives, each with unique biological properties .
Scientific Research Applications
Flavothebanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: this compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: Research has shown that this compound has potential anticancer properties, making it a candidate for drug development.
Industry: This compound is used in the food and cosmetic industries for its antioxidant properties, which help in preserving products and enhancing their health benefits
Mechanism of Action
Flavothebanone exerts its effects through various molecular mechanisms:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation
Comparison with Similar Compounds
Flavothebanone is similar to other flavonoids such as quercetin, kaempferol, and apigenin. it has unique properties that set it apart:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties, quercetin is widely studied for its health benefits.
Kaempferol: This flavonoid has potent anticancer properties and is used in various therapeutic applications.
Apigenin: Apigenin is known for its anti-inflammatory and anticancer activities, particularly in the context of skin and prostate cancers .
This compound’s unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
507-78-8 |
|---|---|
Molecular Formula |
C24H23NO5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4,7,16-trihydroxy-15-methoxy-20-methyl-20-azahexacyclo[8.7.3.32,9.01,9.03,8.012,17]tricosa-3,5,7,12(17),13,15,21-heptaen-23-one |
InChI |
InChI=1S/C24H23NO5/c1-25-10-9-24-19-12(3-6-16(30-2)22(19)29)11-17(25)23(24)8-7-15(28)21(24)18-13(26)4-5-14(27)20(18)23/h3-8,17,21,26-27,29H,9-11H2,1-2H3 |
InChI Key |
GBGWHBWKYRGXRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O)C6=C(C=CC(=C46)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



